3-(4-metoxifenil)-3-oxopropanoato de metilo

Descripción general

Descripción

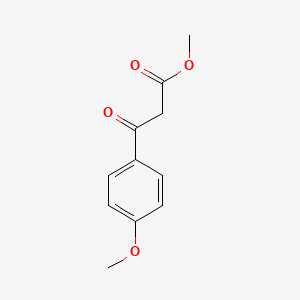

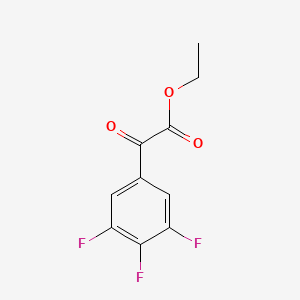

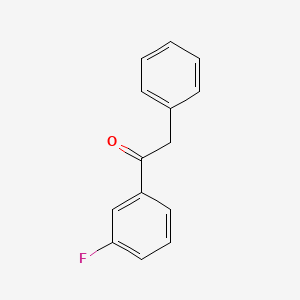

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is a compound that has been the subject of various studies due to its relevance in organic synthesis and potential applications in pharmaceuticals. The compound features a methoxyphenyl group, which is a common moiety in many bioactive molecules, and an ester functional group, which is often involved in reactions leading to more complex structures.

Synthesis Analysis

The synthesis of related methyl esters has been explored in several studies. For instance, a practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was developed using chiral dioxirane and a lipase-catalyzed transesterification process, demonstrating the utility of biocatalysis in obtaining optically pure compounds . Additionally, the Wolff rearrangement of methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate catalyzed by Rh2(OAc)4 has been shown to produce methoxycarbonyl(4-methoxyphenyl) ketene, which can further react to form pyrrol-2-one derivatives, indicating the versatility of this compound in synthetic applications .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-(4-methoxyphenyl)-3-oxopropanoate has been elucidated using techniques such as single-crystal X-ray analysis. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester was determined, highlighting the importance of structural analysis in confirming the identity of regioisomers .

Chemical Reactions Analysis

The reactivity of methyl esters with methoxyphenyl groups has been investigated, revealing various reaction pathways. One study examined the one-electron oxidation of related methyl esters, providing insights into the formation and reactivity of radical cations . Another study explored the reactions of methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with phenols, although the desired flavan-3-ols were not obtained, indicating the complexity of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the methoxyphenyl group and ester functionalities have been characterized in several studies. For instance, the crystal structure of a related compound, c-5-hydroxy-r-2,c-4-bis(methoxycarbonyl)-t-5-methyl-t-3-(3-nitrophenyl)cyclohexanone, revealed a chair conformation of the cyclohexanone ring and the orientation of the methoxycarbonyl groups, which are important for understanding the compound's reactivity and interactions . Additionally, the protecting group di-(4-methoxyphenyl)methyl has been shown to be useful in the synthesis of urethanes and uridine derivatives, with efficient removal methods being developed .

Aplicaciones Científicas De Investigación

Síntesis Orgánica de Heterociclos

3-(4-metoxifenil)-3-oxopropanoato de metilo: se utiliza en la síntesis de compuestos heterocíclicos, que son cruciales en la química medicinal. El compuesto sirve como precursor para la formación de 1,2,3-triazoles, que exhiben significativas actividades biológicas . Estos heterociclos son conocidos por su estabilidad y potencial en el desarrollo de fármacos, particularmente como componentes en formulaciones de fungicidas, bactericidas y herbicidas .

Desarrollo de Agentes Anticancerígenos

Este compuesto se ha utilizado para crear moléculas híbridas con potenciales propiedades anticancerígenas. Por ejemplo, está involucrado en la síntesis de híbridos de chalcona-salicilato, que han mostrado actividad citotóxica contra líneas celulares de cáncer de mama en estudios in silico. Estos estudios incluyen acoplamiento molecular y simulación de dinámica molecular para predecir la eficacia del compuesto como inhibidor de ERα, lo que sugiere su desarrollo como agente anticancerígeno .

Catálisis en Química Verde

En el ámbito de la química verde, This compound forma parte de protocolos catalíticos que apuntan a una síntesis sostenible de compuestos orgánicos. Se utiliza en reacciones de adición de Michael con N-heterociclos a chalconas, que es un paso clave en la producción de compuestos bioactivos con buenas métricas verdes .

Síntesis Enantioselectiva

El compuesto es fundamental en los procesos de síntesis enantioselectiva. Se utiliza en la producción de sustancias ópticamente activas, como (2R,3S)-3-(4-metoxifenil)glicídico de metilo, a partir de mezclas racémicas. Esta aplicación es crucial para crear sustancias con actividades biológicas específicas deseadas .

Análisis Bioquímico

Biochemical Properties

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can be a substrate for enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. The interaction with cytochrome P450 involves the hydroxylation of the methoxy group, leading to the formation of hydroxylated metabolites . Additionally, methyl 3-(4-methoxyphenyl)-3-oxopropanoate can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.

Cellular Effects

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . Furthermore, methyl 3-(4-methoxyphenyl)-3-oxopropanoate can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of methyl 3-(4-methoxyphenyl)-3-oxopropanoate involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been reported to inhibit the activity of certain enzymes involved in the biosynthesis of aromatic amino acids . Additionally, methyl 3-(4-methoxyphenyl)-3-oxopropanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-(4-methoxyphenyl)-3-oxopropanoate can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of methyl 3-(4-methoxyphenyl)-3-oxopropanoate can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of methyl 3-(4-methoxyphenyl)-3-oxopropanoate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes in a dose-dependent manner . At high doses, methyl 3-(4-methoxyphenyl)-3-oxopropanoate can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate is involved in various metabolic pathways, including those related to the metabolism of aromatic compounds. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . Additionally, it can interact with cofactors such as NADPH, which are essential for the catalytic activity of metabolic enzymes. The metabolism of methyl 3-(4-methoxyphenyl)-3-oxopropanoate can influence the levels of key metabolites within cells, thereby affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of methyl 3-(4-methoxyphenyl)-3-oxopropanoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, methyl 3-(4-methoxyphenyl)-3-oxopropanoate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

Methyl 3-(4-methoxyphenyl)-3-oxopropanoate exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of methyl 3-(4-methoxyphenyl)-3-oxopropanoate can influence its interactions with other biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

methyl 3-(4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-9)10(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXOASOINNOPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885188 | |

| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22027-50-5 | |

| Record name | Methyl 4-methoxy-β-oxobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22027-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(p-methoxyphenyl)-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

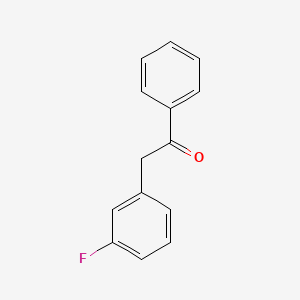

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302164.png)